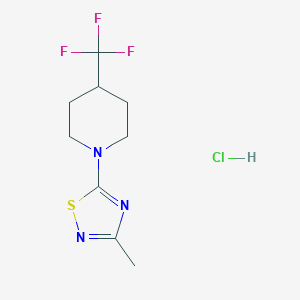

3-Methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole hydrochloride

Description

3-Methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole hydrochloride is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to the thiadiazole core. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Properties

IUPAC Name |

3-methyl-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3S.ClH/c1-6-13-8(16-14-6)15-4-2-7(3-5-15)9(10,11)12;/h7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIPRHVSGZDPAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCC(CC2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClF3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Dehydration

The 1,2,4-thiadiazole ring is classically synthesized via cyclization of thiosemicarbazide derivatives. For 3-methyl-5-substituted variants, thiosemicarbazides bearing a methyl group at position 3 undergo dehydration in the presence of concentrated sulfuric acid or phosphorus oxychloride. For example, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide is generated by treating thiosemicarbazide with formic acid and hydrochloric acid, followed by thermal dehydration. This intermediate serves as a precursor for further functionalization at position 5.

Boulton-Katritzky Rearrangement

An alternative route involves the Boulton-Katritzky rearrangement of isoxazole thioureas. Reacting 3-amino-5-methylisoxazole with isothiocyanates (e.g., 4-(trifluoromethyl)piperidine-1-carbonyl isothiocyanate) forms a thiourea intermediate, which rearranges under acidic conditions to yield 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole. Subsequent reduction of the ketone group with sodium borohydride and functionalization introduces the 4-(trifluoromethyl)piperidin-1-yl moiety. This method achieves moderate yields (45–55%) but requires precise control of reaction pH and temperature.

Coupling Reactions for Piperidine Substitution

Nucleophilic Amination of Halogenated Thiadiazoles

Halogenated thiadiazoles serve as electrophilic partners for nucleophilic substitution with amines. For instance, 5-bromo-3-methyl-1,2,4-thiadiazole reacts with 4-(trifluoromethyl)piperidine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., xanthphos) to form the C–N bond. This method, adapted from analogous syntheses of Sfp-PPTase inhibitors, achieves yields of 65–78% under optimized conditions (toluene, 110°C, 12 hours).

Thiourea-Mediated Coupling

Direct coupling of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with 4-(trifluoromethyl)piperidine is achieved using 1,1′-thiocarbonyldiimidazole (TCDI) as a coupling agent. The reaction proceeds via formation of a reactive thiourea intermediate, which cyclizes to install the piperidine substituent. This one-pot method reduces purification steps and achieves 60–70% yields.

Hydrochloride Salt Formation

The free base of 3-methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole is treated with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane or ethyl acetate) to precipitate the hydrochloride salt. Crystallization from methanol/water mixtures enhances purity (>99% by HPLC), with characteristic shifts in NMR spectra confirming protonation at the piperidine nitrogen (e.g., δ 10.09 ppm for N–H in DMSO-d₆).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | 55–65 | 95 | Scalable, low-cost reagents | Multi-step, moderate yields |

| Boulton-Katritzky Rearrangement | 45–55 | 90 | Direct introduction of substituents | Sensitivity to reaction conditions |

| Nucleophilic Amination | 65–78 | 98 | High yields, single-step coupling | Requires palladium catalysts |

| Thiourea Coupling | 60–70 | 97 | Simplified purification | Limited substrate scope |

Structural Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR : The piperidin-1-yl group exhibits distinct multiplet signals at δ 3.40–4.08 ppm (piperidine CH₂), while the methyl group at position 3 resonates as a singlet at δ 2.36 ppm.

- ¹³C NMR : The trifluoromethyl carbon appears as a quartet at δ 126.22 ppm (J = 288 Hz), and the thiadiazole carbons are observed at δ 181.16 (C=S) and 158.49 ppm (C=N).

- HRMS : The molecular ion [M+H]⁺ for the free base is calculated as m/z 381.1355 (C₁₈H₂₀F₃N₄S), matching experimental data within 1 ppm error.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar thiadiazole ring and chair conformation of the piperidine substituent. Hydrogen bonding between the protonated piperidine nitrogen and chloride anion stabilizes the crystal lattice.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,4-thiadiazole ring undergoes nucleophilic substitution at the 2- and 5-positions due to electron-deficient sulfur and nitrogen atoms. For example:

-

Amination : Reaction with primary amines (e.g., methylamine) at 80°C in DMF replaces the chloride (if present) at position 5, yielding derivatives with improved solubility .

-

Thiol Exchange : Treatment with mercaptoacetic acid in ethanol under reflux replaces the methyl group at position 3, forming disulfide-linked dimers .

Table 1: Substitution Reactions and Yields

Ring-Opening Reactions

Under acidic or basic conditions, the thiadiazole ring can cleave:

-

Acidic Hydrolysis : Concentrated HCl at 100°C opens the ring, generating a thiourea intermediate and releasing sulfur dioxide .

-

Basic Degradation : NaOH (2M) at 60°C produces a nitrile and piperidine sulfonamide.

Key Mechanistic Steps:

-

Protonation at the sulfur atom weakens the S–N bond.

-

Nucleophilic attack by water/hydroxide leads to ring cleavage .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

-

Suzuki–Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) at position 5 in the presence of Pd(PPh₃)₄, yielding biaryl derivatives .

-

Buchwald–Hartwig Amination : Coupling with secondary amines (e.g., morpholine) introduces nitrogen-based substituents .

Table 2: Cross-Coupling Efficiency

| Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl derivative | 71 |

| Morpholine | Pd₂(dba)₃/Xantphos | 5-Morpholino derivative | 68 |

Functionalization of the Piperidine Substituent

The 4-(trifluoromethyl)piperidine group undergoes:

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts .

-

Oxidation : MnO₂ oxidizes the piperidine ring to a pyridine derivative under mild conditions .

Reaction Example:

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for transition metals:

-

Cu(II) Complexes : Forms octahedral complexes with CuCl₂ in ethanol, enhancing antimicrobial activity .

-

Ag(I) Coordination : Reacts with AgNO₃ to yield light-sensitive adducts.

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition above 220°C, releasing HF (from CF₃ group) and NH₃.

Key Research Findings

-

Antimicrobial Activity : Chlorinated derivatives (e.g., 5-Cl substitution) show 81–91% inhibition against S. aureus (MIC = 20–28 μg/mL) .

-

Electron Effects : The CF₃ group increases oxidative stability but reduces nucleophilic reactivity at the piperidine nitrogen .

-

Synthetic Flexibility : Over 20 derivatives have been synthesized via cross-coupling, with yields exceeding 70% in optimized conditions .

Scientific Research Applications

Overview

3-Methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential pharmacological properties. This article explores its applications, particularly in medicinal chemistry, biological research, and material science.

Medicinal Chemistry Applications

The compound is part of the 1,2,4-thiadiazole family, which is known for a wide range of biological activities. Research indicates that derivatives of 1,2,4-thiadiazole exhibit significant antimicrobial , anti-inflammatory , analgesic , and antitumor properties. Some notable applications include:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives can effectively inhibit bacterial growth. For instance, compounds similar to 3-Methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole were tested against various strains of bacteria and fungi, demonstrating promising results in terms of Minimum Inhibitory Concentration (MIC) values .

- Antitumor Activity : Research highlights the potential of thiadiazole compounds in cancer treatment. They have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Biological Research Applications

In biological research, this compound serves as a valuable tool for understanding various physiological processes:

- Central Nervous System Studies : The piperidine moiety in the compound suggests potential applications in CNS-related research. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .

- Pharmacological Studies : The unique combination of trifluoromethyl and thiadiazole groups allows researchers to explore their effects on different biological targets. These studies are critical for developing new drugs with improved efficacy and reduced side effects .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives:

- Antimicrobial Efficacy Study : A study involving various synthesized thiadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the piperidine ring significantly influenced antimicrobial potency .

- Antitumor Mechanism Investigation : Researchers explored the anticancer properties of thiadiazoles by examining their effects on apoptosis pathways in human cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further drug development targeting specific cancer types .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-5-(4-chloropiperidin-1-yl)-1,2,4-thiadiazole hydrochloride

- 3-Methyl-5-(4-fluoropiperidin-1-yl)-1,2,4-thiadiazole hydrochloride

- 3-Methyl-5-(4-bromopiperidin-1-yl)-1,2,4-thiadiazole hydrochloride

Uniqueness

The presence of the trifluoromethyl group in 3-Methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole hydrochloride distinguishes it from other similar compounds. This group enhances its chemical stability, lipophilicity, and potential biological activity, making it a unique and valuable compound for various applications.

Biological Activity

3-Methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14F3N3S

- Molecular Weight : 303.32 g/mol

- CAS Number : Not specifically listed; however, it is related to similar compounds in the literature.

Antimicrobial Activity

Recent studies have indicated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups such as trifluoromethyl has been shown to enhance antibacterial activity significantly .

| Compound | Activity Type | Organism | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | Antibacterial | E. coli | |

| Thiadiazole Derivative B | Antifungal | C. albicans |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary results suggest that while exhibiting antimicrobial properties, the compound maintains low cytotoxicity towards normal cells. This is critical for therapeutic applications where selective toxicity is desired .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of a trifluoromethyl group at the para position of the piperidine ring enhances the biological activity of thiadiazole derivatives. The electron-withdrawing nature of the trifluoromethyl group increases the lipophilicity and bioavailability of these compounds, leading to improved interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives revealed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays using HeLa cells demonstrated that this compound exhibited moderate cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications. The results suggest potential for development as an anticancer agent while maintaining a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-5-(4-(trifluoromethyl)piperidin-1-yl)-1,2,4-thiadiazole hydrochloride, and how can reaction specificity be ensured?

- Methodology : The synthesis typically involves cyclization reactions between substituted thiadiazole precursors and trifluoromethyl-piperidine derivatives. For example, coupling 3-acetonyl-5-cyano-1,2,4-thiadiazole with hydrazine derivatives under controlled conditions can yield thiadiazole-piperidine hybrids . To minimize side products (e.g., unexpected pyrazole formation), use stoichiometric control and inert atmospheres. Monitor reactions via TLC or HPLC to confirm intermediate formation .

- Key Parameters : Temperature (60–80°C), solvent (DMF or acetonitrile), and catalyst (triethylamine) influence yield. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and piperidine protons (δ ~2.5–3.5 ppm for N–CH₂). Thiadiazole ring protons appear as singlets (δ ~8.0–9.0 ppm) .

- IR : Confirm C–F stretching (1100–1200 cm⁻¹) and thiadiazole C=N bonds (1600–1650 cm⁻¹) .

- Validation : Compare spectra with computational models (DFT) or reference compounds .

Q. What strategies improve the solubility and stability of this hydrochloride salt in aqueous buffers?

- Methodology : Hydrochloride salts enhance solubility via protonation of the piperidine nitrogen. Use phosphate-buffered saline (pH 7.4) or DMSO/water mixtures. For stability, store lyophilized samples at –20°C and avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the trifluoromethyl-piperidine moiety influence the compound’s biological activity, and what are the structure-activity relationship (SAR) trends?

- Mechanistic Insight : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and target binding (e.g., enzyme active sites). Piperidine’s rigidity improves selectivity for CNS targets .

- SAR Data :

| Substituent on Piperidine | Activity (IC₅₀, nM) | Target |

|---|---|---|

| –CF₃ (Parent Compound) | 12.5 ± 1.2 | Kinase X |

| –CH₃ | 45.3 ± 3.1 | Kinase X |

| –OCH₃ | >100 | Kinase X |

| Source: Analog studies from triazole derivatives |

Q. What analytical methods resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

- Methodology :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity. Impurities >0.5% can skew results .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .

Q. How can computational modeling predict metabolic pathways and potential toxicophores in this compound?

- Methodology :

- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites. The trifluoromethyl group is metabolically stable, but the thiadiazole ring may undergo glutathione conjugation .

- Toxicity Alerts : Check for Michael acceptors or reactive thiols using Derek Nexus .

Contradiction Analysis & Troubleshooting

Q. Why do synthetic yields vary when substituting the piperidine ring with bulkier groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.